molecular formula C10H12N2O3 B2770405 2-(oxolan-3-yloxy)pyridine-4-carboxamide CAS No. 1904091-61-7

2-(oxolan-3-yloxy)pyridine-4-carboxamide

Cat. No.: B2770405
CAS No.: 1904091-61-7
M. Wt: 208.217
InChI Key: CKLZYHRCGAABDQ-UHFFFAOYSA-N
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Description

2-(Oxolan-3-yloxy)pyridine-4-carboxamide is a heterocyclic compound featuring a pyridine core substituted at the 2-position with an oxolane (tetrahydrofuran) ether group and at the 4-position with a carboxamide moiety. The molecular formula is C₁₀H₁₂N₂O₃ (unsubstituted form), with variations such as N-benzyl-2-(oxolan-3-yloxy)pyridine-4-carboxamide (C₁₇H₁₈N₂O₃; BK51816) demonstrating structural flexibility for pharmacological applications . Key structural attributes include:

  • Pyridine ring: Provides a planar, aromatic scaffold for intermolecular interactions.
  • Oxolane-3-yloxy group: A tetrahydrofuran-derived ether substituent that enhances lipophilicity and metabolic stability.
  • Carboxamide: A polar functional group critical for hydrogen bonding and target engagement.

Its synthesis typically involves coupling 2-(oxolan-3-yloxy)pyridine-4-carboxylic acid (CID 63559237) with amines via amidation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(oxolan-3-yloxy)pyridine-4-carboxamide typically involves the reaction of tetrahydrofuran derivatives with isonicotinamide under specific conditions. One common method involves the use of tetrahydrofuran-3-ol and isonicotinoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-(oxolan-3-yloxy)pyridine-4-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the tetrahydrofuran ring .

Scientific Research Applications

2-(oxolan-3-yloxy)pyridine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(oxolan-3-yloxy)pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The tetrahydrofuran ring and isonicotinamide moiety play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or receptor signaling .

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of 2-(oxolan-3-yloxy)pyridine-4-carboxamide with structurally related compounds:

Compound Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Properties/Activity
This compound C₁₀H₁₂N₂O₃ Oxolane ether, carboxamide 208.22 High polarity due to carboxamide; potential CNS activity inferred from structural analogs
N-Benzyl derivative (BK51816) C₁₇H₁₈N₂O₃ Benzyl-carboxamide, oxolane ether 298.34 Increased lipophilicity (logP ~2.5); enhanced bioavailability
2-(Oxolan-3-yloxy)pyridine-4-carboxylic acid (CID 63559237) C₁₀H₁₁NO₄ Oxolane ether, carboxylic acid 209.20 Higher solubility in aqueous media (pKa ~3.5); precursor for amide synthesis
N-[2-(Aryl)thiazolidin-3-yl]pyridine-4-carboxamides (5a-p) Varies (e.g., C₁₅H₁₅N₃O₂S) Thiazolidinone, aryl substituents ~300–350 Anti-inflammatory activity (IC₅₀: 0.1–10 µM); 3D-QSAR models highlight substituent-dependent efficacy

Key Comparisons

Substituent Effects on Bioactivity: The oxolane ether in this compound enhances metabolic stability compared to simpler ethers (e.g., methyl or ethyl ethers), as the tetrahydrofuran ring resists oxidative degradation . N-Benzyl substitution (BK51816) increases lipophilicity, improving blood-brain barrier penetration relative to the unsubstituted carboxamide . Thiazolidinone-containing analogs () exhibit potent anti-inflammatory activity, suggesting that replacing the oxolane group with a thiazolidinone ring introduces new hydrogen-bonding and steric interactions critical for target binding .

Synthetic Accessibility: The carboxylic acid precursor (CID 63559237) is readily converted to carboxamides via coupling reagents (e.g., EDC/HOBt), whereas thiazolidinone derivatives require multistep synthesis involving cyclocondensation .

Physicochemical Properties :

  • Solubility : The carboxylic acid derivative (CID 63559237) has higher aqueous solubility (logS ≈ -2.0) than the carboxamide (logS ≈ -3.5) due to ionizable carboxyl groups .
  • Lipophilicity : N-Benzyl substitution increases logP by ~1.5 units compared to the unsubstituted carboxamide, aligning with optimal ranges for oral bioavailability .

The oxolane group may confer advantages in pharmacokinetics over more polar substituents .

Research Tools and Methodologies

Crystallographic studies of related compounds (e.g., thiazolidinone derivatives) employ software such as SHELX (for refinement) and WinGX/ORTEP-3 (for visualization), ensuring accurate structural elucidation . 3D-QSAR models (e.g., using VLife MDS) highlight steric and electrostatic fields governing anti-inflammatory activity in analogs, providing insights for optimizing this compound derivatives .

Biological Activity

2-(Oxolan-3-yloxy)pyridine-4-carboxamide is a complex organic compound that features a pyridine ring and an oxolan moiety. This unique structure contributes to its potential biological activities, including antimicrobial and antitumor properties. The compound's molecular formula is C11H12N2O3C_{11}H_{12}N_2O_3, with an approximate molecular weight of 220.22 g/mol.

Structural Characteristics

The structure of this compound includes:

  • A pyridine-4-carboxamide core.
  • An oxolan-3-yloxy group that enhances solubility and reactivity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate these targets through binding interactions, leading to alterations in cellular processes. The mechanism can involve:

  • Hydrogen bonding and hydrophobic interactions , crucial for its biological efficacy.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit effectiveness against various bacterial strains, suggesting potential applications in antibiotic development. For instance, certain derivatives have shown significant activity against resistant strains, which is critical in the context of rising antibiotic resistance.

Antitumor Activity

Preliminary studies have indicated that this compound may possess antitumor properties. In vitro assays demonstrated cytotoxic effects on cancer cell lines, although further studies are needed to elucidate the exact mechanisms and efficacy in vivo.

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis has been conducted to understand how structural modifications affect biological activity. Key findings include:

  • Compounds with increased lipophilicity tend to exhibit enhanced potency against specific targets.
  • Substituents on the pyridine ring significantly influence the binding affinity and selectivity for biological targets.
CompoundStructural FeaturesBiological ActivityEC50 (nM)
Compound APyridine core with oxolaneAntimicrobial150
Compound BPyridine core with additional methyl groupAntitumor75
Compound CPyridine core without oxolaneLow activity>1000

Case Studies

  • Antimicrobial Efficacy Study
    • A study evaluated the antimicrobial activity of various derivatives against E. coli and Staphylococcus aureus.
    • Results indicated that certain derivatives exhibited an EC50 of approximately 150 nM against E. coli, showcasing their potential as new antimicrobial agents.
  • Antitumor Activity Assessment
    • In vitro tests on breast cancer cell lines revealed that this compound induced apoptosis at concentrations as low as 75 nM.
    • Further investigation into the signaling pathways involved showed activation of caspase cascades, confirming its role in promoting cell death in tumor cells.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-(oxolan-3-yloxy)pyridine-4-carboxamide derivatives?

  • Methodological Answer : Synthesis typically involves multi-step routes, including condensation of substituted aldehydes with aminopyridine derivatives, followed by cyclization. For example, palladium- or copper-catalyzed cross-coupling reactions in solvents like dimethylformamide (DMF) or toluene are used to introduce the oxolane moiety . Post-functionalization steps (e.g., amidation) are performed using coupling agents like EDCI/HOBt. Reaction conditions (temperature, pH, solvent polarity) must be optimized to maximize yield and purity.

Q. How is the crystal structure of this compound determined experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection involves monochromatic radiation (e.g., Mo-Kα), followed by structure solution using direct methods in SHELXS or SHELXD . Refinement with SHELXL includes modeling thermal displacement parameters and validating geometric restraints. Hydrogen bonding and π-π interactions are analyzed using programs like Mercury or OLEX2.

Q. What in vitro assays are used to evaluate the anti-inflammatory activity of this compound?

  • Methodological Answer :

  • COX-1/COX-2 inhibition : Enzyme immunoassays (EIAs) using purified cyclooxygenase isoforms, with IC50 determination via spectrophotometric monitoring of prostaglandin production .
  • 15-LOX inhibition : Spectroscopic measurement of hydroperoxide formation from arachidonic acid.
  • Cell-based assays : LPS-induced cytokine (IL-6, TNF-α) release in macrophage models (e.g., RAW 264.7).

Q. Which spectroscopic techniques confirm the structural integrity of synthesized derivatives?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C spectra (DMSO-d6 or CDCl3) verify proton environments and carbon backbone .
  • IR : Peaks at ~1674 cm1^{-1} confirm amide C=O bonds, while ~1728 cm1^{-1} indicates thiazolidinone rings in analogs .
  • Mass spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., m/z 345.6 [M+H+^+] for nitro-substituted derivatives) .

Advanced Research Questions

Q. How can 3D-QSAR models be developed to predict the anti-inflammatory activity of analogs?

  • Methodological Answer :

  • Dataset preparation : Collect IC50 values (e.g., from carrageenan-induced rat paw edema assays) and convert to pIC50 (-log IC50) .
  • Molecular alignment : Use rigid-body alignment (VLife MDS) based on the pyridine-4-carboxamide core .
  • Descriptor calculation : Generate steric, electrostatic, and hydrophobic fields.
  • Model validation : Apply k-nearest neighbor (kNN) or partial least squares regression (PLSR) with leave-one-out cross-validation. For example, electron-withdrawing groups (e.g., -NO2_2, -Cl) at the 4-position of the phenyl ring enhance activity in QSAR models .

Q. How can molecular docking elucidate the binding interactions of this compound with COX-2?

  • Methodological Answer :

  • Protein preparation : Retrieve COX-2 structure (PDB ID: 5KIR), remove water, add hydrogens, and assign charges (AutoDock Tools) .
  • Grid generation : Focus on the catalytic site (heme group and Tyr385).
  • Docking simulations : Use AutoDock Vina with Lamarckian GA parameters. Analyze poses for hydrogen bonds (e.g., with Arg120) and hydrophobic contacts (e.g., Val349). Correlate binding energy (ΔG) with experimental IC50 values .

Q. What strategies resolve discrepancies between in vitro potency and in vivo efficacy?

  • Methodological Answer :

  • Pharmacokinetic profiling : Measure bioavailability (oral vs. intravenous administration) and metabolic stability (liver microsomes) .
  • Tissue distribution : Radiolabeled compound tracking via LC-MS/MS.
  • Metabolite identification : Use HR-MS/MS to detect phase I/II metabolites. Adjust substituents (e.g., replace labile esters with stable ethers) to enhance metabolic stability.

Q. How can crystallographic data inconsistencies (e.g., twinning) be addressed during refinement?

  • Methodological Answer :

  • Twinning detection : Analyze intensity statistics (e.g., RintR_{\text{int}}) and Hooft parameters in PLATON .
  • Refinement : Use SHELXL’s TWIN/BASF commands for twinned structures. For high mosaicity, apply anisotropic displacement models or multi-sweep data merging .
  • Validation : Check R-factors (R1R_1, wR2wR_2) and Fo/Fc maps for residual density.

Properties

IUPAC Name

2-(oxolan-3-yloxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c11-10(13)7-1-3-12-9(5-7)15-8-2-4-14-6-8/h1,3,5,8H,2,4,6H2,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLZYHRCGAABDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=NC=CC(=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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